N-(4-bromophenyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide
Description
N-(4-Bromophenyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative characterized by a 4-bromophenyl substituent, a chlorine atom at position 5, and an ethylsulfanyl group at position 2 of the pyrimidine ring. Its synthesis typically involves microwave-assisted amidation (as seen in analogous compounds) or nucleophilic substitution reactions .
Properties
Molecular Formula |
C13H11BrClN3OS |
|---|---|
Molecular Weight |
372.67 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-chloro-2-ethylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H11BrClN3OS/c1-2-20-13-16-7-10(15)11(18-13)12(19)17-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,17,19) |
InChI Key |
UCMBCCPCLYAJMP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,3-Dicarbonyl Precursors
Pyrimidine rings are commonly synthesized via cyclocondensation of 1,3-dicarbonyl compounds with amidines or urea derivatives. For example, in the preparation of 5-(4-bromophenyl)-4,6-dichloropyrimidine, formamidine hydrochloride reacts with methyl p-bromophenylacetate under basic conditions to form the pyrimidine core. Adapting this approach, a diketone or keto-ester precursor could be cyclized with a sulfur-containing amidine to introduce the ethylsulfanyl group at position 2.
Chlorination at Position 5
Proposed Synthetic Route
While no direct synthesis of N-(4-bromophenyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide is described in the provided sources, the following pathway is inferred from analogous methodologies:
Step 1: Synthesis of Pyrimidine-4-Carboxylic Acid Ester
-
Starting Material : Ethyl 3-(4-bromophenyl)-3-oxopropanoate.
-
Cyclization : React with thiourea and ethylamine to form 2-(ethylsulfanyl)pyrimidine-4-carboxylate.
-
Mechanism : Thiourea contributes the sulfur atom, while ethylamine introduces the ethylsulfanyl group.
Step 2: Chlorination at Position 5
Step 3: Amidation of the Ester
-
Reagents : 4-Bromoaniline, trimethylaluminum (Me₃Al).
-
Conditions : Stir in dichloromethane at room temperature for 12 hours.
-
Outcome : Conversion of the ester to the carboxamide.
Comparative Analysis of Reaction Conditions
*Estimated values based on analogous reactions.
Challenges and Optimization Considerations
-
Selectivity in Chlorination : Achieving mono-chlorination at position 5 without affecting other positions may require protecting groups or directing agents.
-
Thioether Stability : Ethylsulfanyl groups are prone to oxidation; thus, inert atmospheres (N₂ or Ar) are critical during synthesis.
-
Amidation Efficiency : Coupling reagents such as HATU could improve yields compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(4-bromophenyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide has shown promise as a potential therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
- Enzyme Inhibition : The compound is being investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated. For example, it may interact with enzymes involved in cancer pathways or metabolic disorders .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties. The structural modifications can enhance its efficacy against specific bacterial strains, making it a candidate for antibiotic development .
Biological Research
The compound's unique structure allows it to serve as a tool in biological studies.
- Mechanistic Studies : Researchers are exploring how this compound affects cellular pathways related to inflammation and cancer. Understanding its mechanism of action could lead to new therapeutic strategies .
- Structure-Activity Relationships (SAR) : Investigating how variations in the chemical structure influence biological activity helps in optimizing the compound for better efficacy and safety profiles .
Material Science
Beyond biological applications, this compound may also find applications in material science.
- Synthesis of New Materials : The compound can be used as a building block for synthesizing novel materials with specific properties, such as improved electrical conductivity or enhanced mechanical strength .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of cellular signaling pathways that are crucial for cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrimidine Carboxamides
The biological and physicochemical properties of pyrimidine carboxamides are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Halogen Effects : The 4-bromophenyl group in the target compound confers higher molecular weight and lipophilicity compared to methyl or fluorine analogs, which may improve membrane permeability but reduce aqueous solubility .
- In contrast, sulfonyl groups (e.g., in ) increase polarity and may alter receptor selectivity .
- Conformational Rigidity: Compounds with additional substituents like aminomethyl groups () exhibit restricted rotation, favoring specific binding conformations .
Physicochemical Properties
- Lipophilicity : The target compound’s calculated logP (estimated via molecular weight and substituent contributions) is higher than its 4-methylphenyl analog (307.80 vs. 361.77), aligning with the bromine atom’s hydrophobicity .
- Thermal Stability : Derivatives with trifluoromethyl groups (e.g., ) exhibit higher boiling points (~395°C) due to increased molecular mass and intermolecular interactions, whereas the target compound’s stability remains uncharacterized .
Biological Activity
N-(4-bromophenyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 319.7 g/mol. The structure features a pyrimidine core, substituted with bromophenyl, chloro, and ethylsulfanyl groups, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂BrClN₂OS |
| Molecular Weight | 319.7 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in various biological pathways. For instance, the compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
Antimicrobial Activity
Recent studies have evaluated the compound's antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibits significant antibacterial activity, particularly against strains resistant to conventional antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory Effects
In vitro assays have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide-stimulated macrophages. This suggests its potential as an anti-inflammatory agent.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on a series of pyrimidine derivatives, including this compound, revealed that it outperformed several standard antibiotics in inhibiting the growth of multidrug-resistant bacterial strains .
- Case Study on Anti-inflammatory Activity : In a controlled experiment involving mouse models, the administration of this compound led to a marked decrease in paw edema compared to untreated controls, indicating its potential utility in treating inflammatory conditions .
Q & A
[Basic] What are the typical synthetic routes for N-(4-bromophenyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide, and what key reaction steps are involved?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Core Pyrimidine Formation : A 5-chloropyrimidine-4-carboxylic acid derivative is functionalized at the 2-position via nucleophilic substitution with ethyl mercaptan, requiring sodium hydride as a base in anhydrous DMF or THF .
Amide Coupling : The carboxylic acid group is activated (e.g., using thionyl chloride or EDCI/HOBt) and coupled with 4-bromoaniline under reflux in dichloromethane or acetonitrile .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the final product. Yield optimization often requires strict control of reaction time (12–24 hours) and temperature (60–80°C) .
[Basic] Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for the ethylsulfanyl group (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.0 ppm for SCH₂) and aromatic protons (δ 7.3–7.6 ppm for bromophenyl) confirm substituent positions .
- ¹³C NMR : Carbonyl (C=O) at ~165 ppm and pyrimidine ring carbons (100–160 ppm) validate the core structure .
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) should match the exact mass (e.g., ~399.98 Da for C₁₃H₁₁BrClN₂OS) .
- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water mobile phase) .
[Advanced] How can researchers optimize the yield and purity of this compound during synthesis?
Methodological Answer:
- Statistical Experimental Design (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, base strength, temperature). For example, DMF increases nucleophilicity of ethyl mercaptan but may require post-reaction dilution to prevent side reactions .
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., amide coupling), reducing byproduct formation .
- In-Line Monitoring : FTIR or UV sensors track reaction progress, enabling real-time adjustments to stoichiometry .
[Advanced] What computational methods are effective in predicting the bioactivity of this pyrimidine derivative?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR) by aligning the pyrimidine core in ATP-binding pockets. The ethylsulfanyl group’s hydrophobicity may enhance binding affinity .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-target complexes (e.g., over 100 ns trajectories) to identify critical hydrogen bonds (e.g., between carboxamide and Lys721 in EGFR) .
- QSAR Models : Train models using datasets of pyrimidine derivatives’ IC₅₀ values against cancer cell lines to predict activity cliffs .
[Advanced] How can researchers resolve contradictions in reported biological activities of similar pyrimidine derivatives?
Methodological Answer:
- Comparative Assays : Re-test compounds under standardized conditions (e.g., consistent cell lines, ATP concentrations in kinase assays). For example, discrepancies in IC₅₀ values may arise from varying assay temperatures (25°C vs. 37°C) .
- Metabolic Stability Studies : Use liver microsomes to assess if differential CYP450 metabolism explains inconsistent in vivo efficacy .
- X-ray Crystallography : Resolve binding modes of analogs to confirm if bromophenyl orientation affects target engagement (e.g., steric clashes in mutated kinases) .
[Basic] What are the primary biological targets hypothesized for this compound based on structural analogs?
Methodological Answer:
- Kinase Inhibition : The pyrimidine core mimics ATP, suggesting targets like EGFR or VEGFR2. Ethylsulfanyl and bromophenyl groups may enhance hydrophobic interactions in the kinase pocket .
- Antimicrobial Activity : Sulfanyl-pyrimidines disrupt bacterial dihydrofolate reductase (DHFR); the bromophenyl group could improve membrane penetration in Gram-positive pathogens .
[Advanced] What strategies mitigate degradation during storage of sulfanyl-containing compounds like this derivative?
Methodological Answer:
- Oxidation Prevention : Store under argon at −20°C with antioxidants (e.g., 0.1% BHT) in amber vials. Monitor degradation via LC-MS for sulfoxide formation (retention time shifts) .
- Stability-Indicating Assays : Use accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products. Adjust pH in solution formulations to 6–7 to minimize hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
